Cas no 2092474-98-9 (1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine)

1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound featuring a fused pyrrolopyrazine core with isopropyl and dimethyl substituents. Its unique structure imparts stability and potential reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The tetrahydropyrrolopyrazine scaffold is of interest due to its relevance in bioactive molecules, particularly in medicinal chemistry applications. The isopropyl and dimethyl groups enhance steric and electronic properties, influencing binding affinity and metabolic stability. This compound is typically handled under controlled conditions due to its sensitivity. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel derivatives for drug discovery and chemical studies.
1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine structure
2092474-98-9 structure
Product Name:1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS No:2092474-98-9
MF:C12H20N2
MW:192.300602912903
CID:5723105
PubChem ID:121207468
Update Time:2025-05-25

1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • AKOS026716629
    • F2147-3747
    • 1-isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
    • 2092474-98-9
    • Pyrrolo[1,2-a]pyrazine, 1,2,3,4-tetrahydro-4,4-dimethyl-1-(1-methylethyl)-
    • 1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
    • Inchi: 1S/C12H20N2/c1-9(2)11-10-6-5-7-14(10)12(3,4)8-13-11/h5-7,9,11,13H,8H2,1-4H3
    • InChI Key: XEEIMXNZWGPNRR-UHFFFAOYSA-N
    • SMILES: N12C=CC=C1C(C(C)C)NCC2(C)C

Computed Properties

  • Exact Mass: 192.162648646g/mol
  • Monoisotopic Mass: 192.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 17Ų

Experimental Properties

  • Density: 1.03±0.1 g/cm3(Predicted)
  • Boiling Point: 281.6±28.0 °C(Predicted)
  • pka: 7.42±0.60(Predicted)

1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Pricemore >>

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Additional information on 1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: A Comprehensive Overview

The compound with CAS No. 2092474-98-9, known as 1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of tetrahydropyrrolopyrazines, which are bicyclic structures combining pyrrole and pyrazine moieties. The long-chain substituents on the nitrogen atoms and the isopropyl group at position 1 contribute to its unique electronic and steric properties.

Recent studies have highlighted the potential of this compound in various applications. For instance, researchers have explored its role as a building block in the synthesis of advanced materials such as two-dimensional covalent organic frameworks (COFs). These frameworks are promising for applications in gas storage, catalysis, and energy storage due to their high surface area and tunable pore sizes. The tetrahydropyrrolopyrazine core provides a rigid structure that is ideal for such applications.

In addition to its structural versatility, 1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has shown potential in drug discovery. Its ability to act as a bioisostere in medicinal chemistry has been explored in recent research. Bioisosteres are structural analogs that can mimic the biological activity of a parent compound while offering improved pharmacokinetic properties. This compound's ability to modulate protein-protein interactions makes it a valuable tool in the development of novel therapeutic agents.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrrole ring followed by subsequent functionalization to introduce the pyrazine moiety. Recent advancements in catalytic methods have enabled more efficient and selective syntheses. For example, the use of transition metal catalysts has significantly improved the yield and purity of this compound compared to traditional methods.

From a physical properties standpoint, 1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibits interesting behavior under various conditions. Its thermal stability has been characterized using techniques such as thermogravimetric analysis (TGA), revealing a decomposition temperature suitable for most practical applications. Furthermore, its solubility in common organic solvents makes it amenable to solution-based processing techniques.

Looking ahead, ongoing research is focused on expanding the scope of applications for this compound. One promising avenue is its use in organic electronics, where its electronic properties could be harnessed for applications such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The integration of this compound into these devices could lead to improved performance metrics such as higher carrier mobility and better device stability.

In conclusion, 1-Isopropyl-4,4-dimethyl-1,2

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